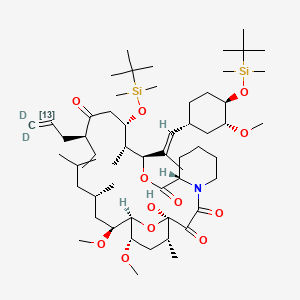

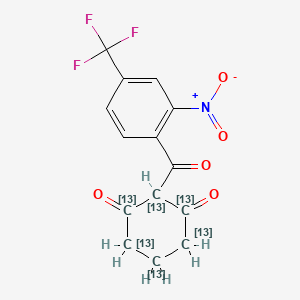

24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-13C, D2 (Major)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-13C, D2 (Major) is a derivative of the immunosuppressant drug FK-506 (tacrolimus), which has been used in the treatment of organ transplant rejection and autoimmune diseases. FK-506 is a macrolide lactone that acts as an immunosuppressant by binding to and inhibiting the activity of the calcineurin enzyme. As a result, it inhibits the production of cytokines and other inflammatory mediators, which in turn suppresses the immune response. The 13C, D2 (Major) derivative of FK-506 is a synthetic analog of the drug, which has been developed to improve its pharmacological properties.

Scientific Research Applications

Natural Sources and Bioactivities

Research on compounds such as 2,4-Di-tert-butylphenol (2,4-DTBP) highlights the exploration of natural sources and bioactivities of certain chemicals. This study delves into the biosources, bioactivities, and the reasons organisms produce autotoxic compounds like 2,4-DTBP and its analogs. The implications of such studies extend to understanding chemical interactions in natural settings and their potential applications in developing new substances with bioactive properties (Zhao et al., 2020).

Thermophysical Property Measurements

Investigations into the thermophysical properties of mixtures containing MTBE, TAME, and other ethers offer insights into how similar compounds interact under various conditions. This knowledge is critical for applications ranging from industrial processes to environmental management (Marsh et al., 1999).

Coordination Geometry and Magnetic Properties

The study of the formation, coordination geometry, and magnetic properties of phosphinic amidato bischelates showcases the application of chemistry in understanding the structural and magnetic characteristics of compounds. Such research informs the development of materials with specific magnetic properties, which could have numerous technological applications (Brück et al., 1996).

Environmental Fate and Effects

Research on the environmental fate, effects, and exposures of compounds like bisphenol A (BPA) is crucial for assessing the impact of chemical contaminants. This area of study informs regulatory policies and health risk assessments related to chemical exposure in humans and wildlife (Staples et al., 1998).

Analytical Determination in Foodstuffs

The development of aptamer-based biosensors for the analytical determination of compounds like bisphenol A in food highlights the importance of chemical research in public health and safety. Such technologies offer sensitive and specific means of detecting contaminants, ensuring food safety and compliance with health standards (Schiano et al., 2022).

Mechanism of Action

Target of Action

The compound, also known as 24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-13C, D2 (Major), is a protected form of Tacrolimus . Tacrolimus is a macrolide drug that is widely used as a potent immunosuppressant . The primary targets of Tacrolimus are calcineurin and FK506 binding proteins (FKBPs) .

Mode of Action

Tacrolimus binds to FK506 binding proteins (FKBPs) in the cytoplasm . This complex then binds to calcineurin, inhibiting its phosphatase activity . This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a component of the immune response . As a result, the transcription of interleukin-2 is reduced, suppressing the immune response .

Biochemical Pathways

The action of Tacrolimus affects the calcineurin pathway . By inhibiting calcineurin, Tacrolimus prevents the activation of T-cells, a crucial part of the immune response . This results in the suppression of the immune system, making Tacrolimus effective in preventing organ transplant rejection .

Pharmacokinetics

The pharmacokinetics of Tacrolimus are complex and can vary greatly between individuals . It is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . It has a narrow therapeutic index, with a high risk of toxicity if levels become too high . Therefore, careful monitoring of blood levels is required during treatment .

Result of Action

The result of Tacrolimus action is the suppression of the immune system . This makes it effective in preventing organ transplant rejection . It can also lead to an increased risk of infections and other side effects .

Action Environment

The action of Tacrolimus can be influenced by various environmental factors. For example, certain medications can interact with Tacrolimus, affecting its metabolism and thereby altering its effectiveness and risk of side effects . Additionally, genetic variations in the CYP3A4 enzyme can affect how individuals metabolize Tacrolimus .

properties

IUPAC Name |

(1R,9S,12S,13S,14S,17R,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(3,3-dideuterio(313C)prop-2-enyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H97NO12Si2/c1-20-23-41-29-35(2)28-36(3)30-47(64-14)50-48(65-15)32-38(5)56(62,67-50)51(59)52(60)57-27-22-21-24-42(57)53(61)66-49(39(6)45(34-43(41)58)69-71(18,19)55(10,11)12)37(4)31-40-25-26-44(46(33-40)63-13)68-70(16,17)54(7,8)9/h20,29,31,36,38-42,44-50,62H,1,21-28,30,32-34H2,2-19H3/b35-29?,37-31+/t36-,38+,39+,40-,41+,42-,44+,45-,46+,47-,48-,49+,50+,56+/m0/s1/i1+1D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQPVYFWZQHALN-NTPDMKDRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O[Si](C)(C)C(C)(C)C)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C](=CC[C@@H]1C=C(C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O[Si](C)(C)C(C)(C)C)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)C)OC)OC)C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H97NO12Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1035.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin](/img/structure/B564922.png)

![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)

![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)